molecular formula C17H13FN2O3 B5872319 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Cat. No. B5872319
M. Wt: 312.29 g/mol
InChI Key: VEGDLAPHMIPUKI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CF3, and it is a member of the acrylamide family. CF3 is a synthetic compound that is synthesized in the laboratory using specific methods.

Mechanism of Action

The mechanism of action of CF3 is not fully understood. However, several studies have suggested that CF3 exerts its biological activity by inhibiting specific enzymes and signaling pathways. CF3 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CF3 has also been shown to inhibit the activation of specific signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes, including inflammation and cancer.
Biochemical and Physiological Effects:
CF3 has been shown to exhibit various biochemical and physiological effects. CF3 has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. CF3 has also been shown to inhibit cell proliferation and migration, which are essential processes in cancer development and metastasis. CF3 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CF3 has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

CF3 has several advantages and limitations for lab experiments. One of the significant advantages of CF3 is its high purity, which makes it ideal for various biochemical and pharmacological assays. CF3 is also relatively stable, which allows for long-term storage and use in experiments. However, CF3 has some limitations, including its low solubility in water, which makes it challenging to use in some experiments. CF3 is also relatively expensive, which limits its use in some research areas.

Future Directions

There are several future directions for research on CF3. One of the significant future directions is to investigate the potential of CF3 as a drug candidate for various diseases, including cancer and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of CF3 and its interaction with specific enzymes and signaling pathways. Additionally, research is needed to optimize the synthesis method of CF3 to improve its yield and reduce its cost. Finally, research is needed to investigate the potential of CF3 as a tool for studying specific biological processes, including apoptosis and inflammation.
Conclusion:
In conclusion, CF3 is a synthetic compound that has potential applications in various fields of scientific research. CF3 is synthesized in the laboratory using specific methods, and it exhibits potent anticancer, anti-inflammatory, and neuroprotective properties. CF3 has several advantages and limitations for lab experiments, and there are several future directions for research on CF3, including investigating its potential as a drug candidate and optimizing its synthesis method.

Synthesis Methods

CF3 is synthesized in the laboratory using specific methods. The synthesis method involves the reaction of 4-fluoroacetophenone, 4-hydroxy-3-methoxybenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction results in the formation of CF3. This method is relatively simple and efficient, and it yields high purity CF3.

Scientific Research Applications

CF3 has potential applications in various fields of scientific research. One of the significant applications of CF3 is in the field of medicinal chemistry. Several studies have investigated the potential of CF3 as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. CF3 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. CF3 has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential drug candidate for the treatment of neuroinflammatory and neurodegenerative diseases.

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGDLAPHMIPUKI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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